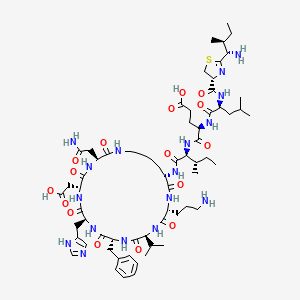

アンヒドロエピオフィオボリンA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

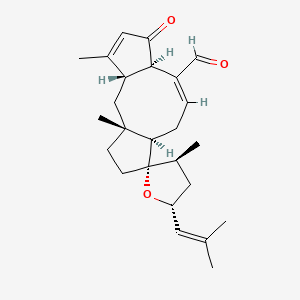

無水エピオフィオボリンAは、ビポーラリス属の種、例えばビポーラリス・オリザエなど、さまざまな種にみられるセスタテルペン系真菌代謝産物です . これは、オフィオボリンの脱水アナログであり、C6位でエピマー化されています . この化合物は、抗菌性、抗真菌性、抗腫瘍性、除草活性など、幅広い生物学的特性で知られています .

2. 製法

合成ルートと反応条件: 無水エピオフィオボリンAは、主に天然資源、特にビポーラリス・オリザエなどの真菌種から得られます . この化合物は、オフィオボリンAの分解中に、他のオフィオボリンとともに生成されます . 無水エピオフィオボリンAの合成ルートには、オフィオボリンAの制御された分解が含まれ、特定の条件下でC6位でのエピマー化を促進します .

工業生産方法: このプロセスには、無水エピオフィオボリンAの収量を最大限に引き出すために、最適な条件下で真菌種を培養することが含まれます .

3. 化学反応解析

反応の種類: 無水エピオフィオボリンAは、酸化、還元、置換反応など、さまざまな化学反応を起こします .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して、無水エピオフィオボリンAを酸化させることができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、無水エピオフィオボリンAを還元します。

主な生成物: これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、一方、還元は無水エピオフィオボリンAの還元形態を生成する可能性があります .

4. 科学研究への応用

無水エピオフィオボリンAは、その多様な生物活性により、幅広い科学研究への応用が期待されています :

化学: これは、セスタテルペン類の化学的挙動を研究するためのモデル化合物として使用されます。

生物学: 無水エピオフィオボリンAは、HepG2、K562、A549、SKOV3、SK-MEL-2、XF498、およびHCT15細胞など、さまざまな癌細胞株に対する細胞毒性効果について研究されています.

科学的研究の応用

Anhydroepiophiobolin A has a wide range of scientific research applications due to its diverse biological activities :

Chemistry: It is used as a model compound to study the chemical behavior of sesterterpenoids.

Medicine: Its antitumor properties make it a potential candidate for developing new anticancer drugs.

作用機序

無水エピオフィオボリンAの作用機序には、さまざまな分子標的や経路との相互作用が含まれています . これは、癌細胞のアポトーシスを誘導し、細菌や真菌の増殖を阻害し、植物の光合成を阻害することで効果を発揮します . この化合物の細胞毒性は、細胞プロセスを妨害し、細胞死をもたらす能力に起因しています .

類似の化合物:

オフィオボリンA: 無水エピオフィオボリンAは、オフィオボリンAの脱水アナログであり、C6位でのエピマー化により、類似の生物学的特性を持ちますが、構造特性が異なります.

無水オフィオボリンA: この化合物は、無水エピオフィオボリンAと密接に関連していますが、マイナーな成分であり、制御された条件下で容易にエピマー化して無水エピオフィオボリンAを形成します.

独自性: 無水エピオフィオボリンAは、C6位での特定のエピマー化により、他のオフィオボリンとは異なります。

生化学分析

Biochemical Properties

Anhydroepiophiobolin A interacts with various biomolecules, leading to its cytotoxic and phytotoxic effects. It has been found to be cytotoxic to HepG2 and K562 cells, as well as A549, SKOV3, SK-MEL-2, XF498, and HCT15 cells

Cellular Effects

Anhydroepiophiobolin A has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxicity in certain cell lines

Temporal Effects in Laboratory Settings

Current information suggests that it maintains its cytotoxic properties over time .

準備方法

Synthetic Routes and Reaction Conditions: Anhydroepiophiobolin A is primarily obtained from natural sources, specifically from fungal species such as Bipolaris oryzae . The compound is co-produced with other ophiobolins during the degradation of ophiobolin A . The synthetic routes for anhydroepiophiobolin A involve the controlled degradation of ophiobolin A under specific conditions that promote epimerisation at the C6 position .

Industrial Production Methods: The process involves cultivating the fungal species under optimal conditions to maximize the yield of anhydroepiophiobolin A .

化学反応の分析

Types of Reactions: Anhydroepiophiobolin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize anhydroepiophiobolin A.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce anhydroepiophiobolin A.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of anhydroepiophiobolin A .

類似化合物との比較

Anhydroophiobolin A: This compound is closely related to anhydroepiophiobolin A but is a minor component that readily epimerises to form anhydroepiophiobolin A under controlled conditions.

Uniqueness: Anhydroepiophiobolin A is unique due to its specific epimerisation at the C6 position, which distinguishes it from other ophiobolins.

特性

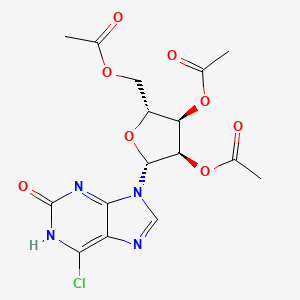

IUPAC Name |

(1'R,2S,3S,3'S,5R,7'R,8'E,11'R)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)-6'-oxospiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,8-diene]-8'-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O3/c1-15(2)10-19-12-17(4)25(28-19)9-8-24(5)13-20-16(3)11-21(27)23(20)18(14-26)6-7-22(24)25/h6,10-11,14,17,19-20,22-23H,7-9,12-13H2,1-5H3/b18-6-/t17-,19-,20+,22+,23-,24+,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYSLOGZXCWLSL-MUKMEUIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC12CCC3(C2CC=C(C4C(C3)C(=CC4=O)C)C=O)C)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C/C=C(\[C@H]4[C@H](C3)C(=CC4=O)C)/C=O)C)C=C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)